2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a thieno-pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities. The structure of this compound suggests potential applications in pharmaceutical development, particularly in targeting various diseases.
This compound can be classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid moiety. It also falls under the category of heterocyclic compounds due to its thieno-pyrimidine structure.
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction time to optimize yields and purity of the final product .
The molecular formula is , with a molecular weight of approximately 288.35 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure.
The primary reactions involving 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid include:
These reactions often require specific conditions such as pH adjustment, temperature control, and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism by which 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity through apoptosis induction in various cancer cell lines .
Thermal analysis indicates that the compound has a melting point indicative of good thermal stability, which is beneficial for pharmaceutical formulations.
The thieno[2,3-d]pyrimidine core serves as a versatile molecular platform in rational drug design due to its electronic configuration, hydrogen bonding capacity, and spatial geometry. The electron-rich sulfur atom within the thiophene ring enhances π-stacking interactions with aromatic residues in enzyme binding pockets, while the pyrimidine nitrogen atoms function as both hydrogen bond acceptors and, when appropriately substituted, hydrogen bond donors [4] [10]. This dual capability facilitates interactions with kinase hinge regions, particularly in targets like EGFR and V599EB-Raf, where the core occupies the adenine binding pocket [1] . X-ray crystallographic studies reveal that the planar structure enables deep penetration into hydrophobic enzyme clefts, while substituents at C2, C6, and N3 project into adjacent sub-pockets to achieve complementary steric and electronic matching [1].
The bioisosteric relationship between thieno[2,3-d]pyrimidine and quinazoline is particularly valuable for overcoming drug resistance mechanisms. Modifications at C6 (ethyl group) and C2 (methyl group) enhance steric complementarity with mutant kinases while preserving the essential hydrogen-bonding pattern with backbone residues [1] [10]. Additionally, the sulfur atom in the thiophene ring provides metabolic stability advantages over oxygen-containing analogs by resisting cytochrome P450-mediated oxidation, thereby improving pharmacokinetic profiles . The core's synthetic accessibility via Gewald reaction or Dimroth rearrangement enables efficient library generation for structure-activity relationship (SAR) explorations [5] [10].
Table 1: Key Molecular Targets of Thieno[2,3-d]pyrimidine Derivatives with Therapeutic Implications
Molecular Target | Biological Consequence | Experimental Evidence | Reference |
---|---|---|---|
EGFR Kinase | Inhibition of tyrosine phosphorylation | Competitive binding assays, Western blotting | [1] |
V599EB-Raf Kinase | Stabilization of inactive conformation | Molecular docking studies, enzymatic assays | [1] |
GARFTase | Disruption of purine biosynthesis | Nucleoside protection assays, metabolic studies | [6] |
Folate Receptors (α/β) | Selective cellular internalization | Competitive uptake assays in FR+ vs FR- cells | [6] |
PI3K/mTOR Pathway | Dual kinase inhibition | Phospho-protein profiling, pathway analysis | [10] |
Structure-activity relationship analyses consistently demonstrate that cytotoxic potency correlates with specific electronic parameters. Compounds with calculated topological polar surface area (TPSA) values of 60-85 Ų and logP values of 2.0-3.5 exhibit optimal cellular permeability and target engagement, with nanomolar IC₅₀ values observed across multiple cancer cell lines (HT-29, MDA-MB-231, HeLa, HepG2) [1] [4]. For instance, C2-methyl substitutions reduce TPSA by approximately 15 Ų compared to unsubstituted analogs, enhancing membrane permeability while maintaining solubility through the introduction of amino acid conjugates at N4 [1] [10]. Molecular modeling consistently predicts that the core scaffold maintains the canonical "U-shaped" conformation required for kinase inhibition, with C6-ethyl and C2-methyl groups occupying hydrophobic regions adjacent to the ATP-binding site [1].
The strategic incorporation of amino acid moieties at the N4 position of thieno[2,3-d]pyrimidine derivatives significantly enhances their pharmacological profiles through multiple mechanisms. Glycine conjugation in 2-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid introduces a zwitterionic character that dramatically improves aqueous solubility—a critical factor for drug formulation and bioavailability—while preserving membrane permeability through the lipophilic core [1] [6]. The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling prodrug strategies (e.g., esterification) or conjugation to targeting vectors (e.g., folate molecules) for selective tissue delivery [6].
Beyond physicochemical modulation, the amino acid side chain directly participates in target engagement through additional hydrogen bonding interactions. Molecular docking studies demonstrate that the carboxylate group of glycine-conjugated derivatives forms salt bridges with basic residues (Lys/Arg) in the active sites of enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and mutant B-Raf kinases [1] [6]. This dual-anchor binding mode—core pyrimidine interacting with hinge region and carboxylic acid engaging distal residues—enhances binding affinity by 3-5 kcal/mol compared to non-conjugated analogs [1]. For folate receptor (FR)-targeted analogs, the amino acid linker positions the cytotoxic scaffold at optimal distance from the FR binding pocket, facilitating efficient release upon receptor-mediated endocytosis [6].
Biological evaluations confirm that amino acid conjugation enhances tumor selectivity. Glycine-conjugated thienopyrimidines demonstrate 10-100-fold higher cytotoxicity against folate receptor-expressing cell lines (KB, IGROV1) compared to FR-negative cells, with IC₅₀ values in the nanomolar range (4.7-334 nM) [6]. Remarkably, these compounds maintain potency against cell lines lacking the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), confirming FR-specific uptake mechanisms [6]. The zwitterionic character also reduces non-specific protein binding, minimizing off-target effects while maintaining unbound fractions sufficient for target engagement [1].
Table 2: Comparative Bioactivity of Amino Acid-Conjugated Thienopyrimidines
Compound Structure | Amino Acid Moiety | Cytotoxicity (IC₅₀, nM) | Selectivity Index (Cancer/Normal Cells) | Primary Molecular Target | |
---|---|---|---|---|---|
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid | Glycine | 130 (HT-29), 261 (MDA-MB-231) | 8.7 (Lep3) | V599EB-Raf, EGFR | [1] |
Compound 21 | Di-thienopyrimidine-benzimidazole | 108 (HepG2) | >15 (Lep3) | B-Raf | [1] |
Compound 6 (Antifolate) | Glutamate | 4.7 (KB) | >100 (RFC- cells) | GARFTase, AICARFTase | [6] |
Compound 3 | Extended chain | 13.42 μg/mL (MCF-7) | 27.3 (MCF-10A) | EGFR | [10] |
The strategic placement of ethyl and methyl groups at the C6 and C2 positions of the thieno[2,3-d]pyrimidine scaffold represents a sophisticated approach to optimizing steric, electronic, and pharmacokinetic properties. The C6-ethyl group occupies a hydrophobic region adjacent to the kinase ATP-binding pocket, enhancing van der Waals interactions with aliphatic residues (Val, Leu, Ile) while avoiding steric clashes observed with bulkier substituents [1] [4]. Molecular dynamics simulations reveal that the ethyl group's rotational flexibility allows adaptive binding to mutant kinase conformations, a critical advantage for overcoming resistance mutations like T790M in EGFR [1] [4].
At the C2 position, methyl substitution achieves a delicate balance between electronic effects and metabolic stability. The electron-donating methyl group increases electron density at N3, enhancing hydrogen bond acceptor capability toward catalytic lysine residues in kinases [10]. Comparative SAR studies demonstrate that C2-methyl derivatives exhibit 3-5-fold greater potency than C2-H analogs against EGFR-expressing cell lines, while maintaining selectivity over non-target kinases [1] [10]. Crucially, the methyl group protects the C2 position from oxidative metabolism, reducing clearance via cytochrome P450 enzymes and extending plasma half-life .
Lipophilicity optimization through these alkyl substituents significantly influences cellular uptake and distribution. The C6-ethyl and C2-methyl groups collectively contribute a logP increment of approximately 0.8-1.2 compared to unsubstituted thienopyrimidine, positioning derivatives within the optimal range (logP 2.5-3.5) for passive diffusion across biological membranes [1] [4]. This hydrophobicity profile facilitates blood-brain barrier penetration, expanding potential applications in CNS malignancies . However, the amino acid conjugate counterbalances excessive lipophilicity, maintaining aqueous solubility essential for intravenous administration [1] [6].
Table 3: Substituent Effects on Pharmacological Properties of Thieno[2,3-d]pyrimidine Derivatives
Substituent Pattern | Lipophilicity (Calculated logP) | Cytotoxic Potency (IC₅₀ range, nM) | Metabolic Stability (t₁/₂, min) | Selectivity Against Cancer vs. Normal Cells | |
---|---|---|---|---|---|
6-Ethyl, 2-Methyl (glycine conjugate) | 2.1 | 108-261 | >60 | 8.7-fold (Lep3) | [1] |
6-Methyl, 2-H | 1.3 | 420-890 | 25 | 3.2-fold | [1] [4] |
6-Phenyl, 2-Methyl | 3.8 | 12-45 | 15 | 1.5-fold | [4] [10] |
6-Ethyl, 2-Ethyl | 2.8 | 62-86 | 45 | 5.8-fold | [10] |
The synergistic combination of C6-ethyl and C2-methyl substituents with amino acid conjugation produces a favorable selectivity profile. In vitro cytotoxicity assays demonstrate that 6-ethyl-2-methyl derivatives exhibit 5-10-fold lower toxicity against normal human Lep3 cells compared to cancer cell lines, suggesting a therapeutic window exploitable for clinical development [1]. This selectivity arises from differential expression of molecular targets (e.g., EGFR overexpression in tumors) and efficient cellular uptake via amino acid transporters that are upregulated in malignant cells [1] [6]. Molecular modeling confirms that the ethyl-methyl substitution pattern minimally distorts the planar conformation required for base-stacking interactions with DNA in topoisomerase inhibitors, potentially expanding the mechanism of action beyond kinase inhibition [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0